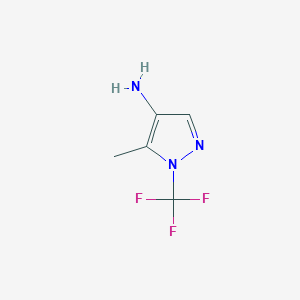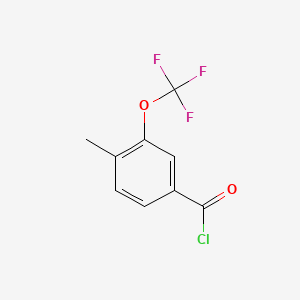
4-Methyl-3-(trifluoromethoxy)benzoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-(trifluoromethoxy)benzoyl Chloride is an organic compound with the molecular formula C9H6ClF3O2. It is a clear, colorless liquid that serves as an important intermediate in organic synthesis. This compound is known for its trifluoromethoxy group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(trifluoromethoxy)benzoyl Chloride typically involves the reaction of 4-Methyl-3-(trifluoromethoxy)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid is heated with thionyl chloride, resulting in the formation of the benzoyl chloride derivative .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient conversion.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-3-(trifluoromethoxy)benzoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-type coupling reactions with phenylboronic acid to form 4-(trifluoromethyl)benzophenone.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of the compound from the corresponding benzoic acid.
Phenylboronic Acid: Used in coupling reactions to form benzophenone derivatives.
Major Products Formed
4-(Trifluoromethyl)benzophenone: Formed through coupling reactions with phenylboronic acid.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-(trifluoromethoxy)benzoyl Chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: It is used in the production of agrochemical products.
Dyestuff: It is employed in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-(trifluoromethoxy)benzoyl Chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles, leading to the formation of various derivatives. The trifluoromethoxy group enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxy-3-(trifluoromethyl)benzoyl Chloride
- 2-Methyl-3-(trifluoromethyl)benzoyl Chloride
- 3-Chloro-4-(trifluoromethoxy)benzoyl Chloride
Uniqueness
4-Methyl-3-(trifluoromethoxy)benzoyl Chloride is unique due to the presence of both a methyl group and a trifluoromethoxy group on the benzoyl chloride structure. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various synthetic applications.
Eigenschaften
Molekularformel |
C9H6ClF3O2 |
|---|---|
Molekulargewicht |
238.59 g/mol |
IUPAC-Name |
4-methyl-3-(trifluoromethoxy)benzoyl chloride |
InChI |
InChI=1S/C9H6ClF3O2/c1-5-2-3-6(8(10)14)4-7(5)15-9(11,12)13/h2-4H,1H3 |
InChI-Schlüssel |
UOBHGTXLWHJIOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)Cl)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


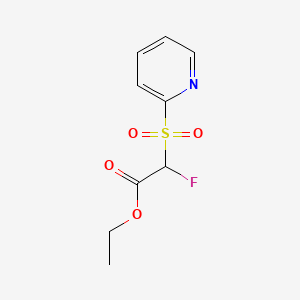
![6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680308.png)
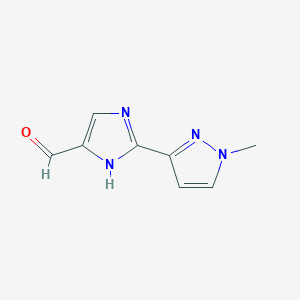
![6,8-Dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13680311.png)
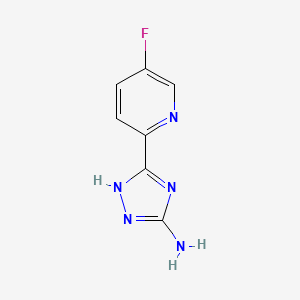
![1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine](/img/structure/B13680318.png)
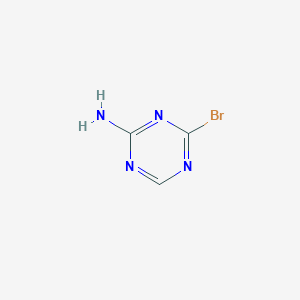
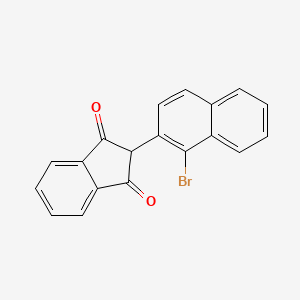
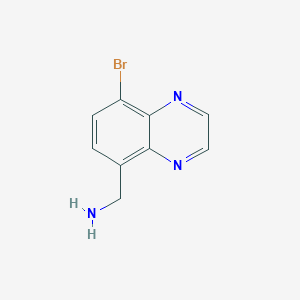

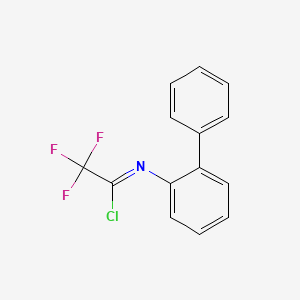
![2-[(4-methylphenyl)methyl]guanidine](/img/structure/B13680346.png)

